molecular formula C26H43NO6S B1252026 3-Hydroxy-7-oxocholanoyltaurine

3-Hydroxy-7-oxocholanoyltaurine

Cat. No.: B1252026
M. Wt: 497.7 g/mol
InChI Key: QNRIYEYAHVEGQJ-SWQVIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-oxotaurolithocholic acid is a bile acid taurine conjugate derived from 7-oxolithocholic acid. It is a bile acid taurine conjugate, a monocarboxylic acid amide, a 3alpha-hydroxy steroid and a 7-oxo steroid. It derives from a 7-oxolithocholic acid. It is a conjugate acid of a 7-oxotaurolithocholate.

Scientific Research Applications

Biliary Lipid Secretion and Choleresis

3-Hydroxy-7-oxocholanoyltaurine shows effects on bile flow and biliary lipid secretion. Studies in dogs have demonstrated that taurine-conjugated 7-oxo bile acids, including this compound, can induce choleresis (increased bile flow) and affect phospholipid and cholesterol secretion in the bile. This compound is secreted efficiently in bile and undergoes partial reduction during hepatic passage. The specific impact on biliary lipid secretion varies depending on its structure and biotransformation during hepatic processing (Danzinger, Nakagaki, Hofmann, & Ljungwe, 1984).

Metabolism in the Liver

This compound undergoes specific metabolic transformations in the liver. Research on rat liver has shown that the oxo groups in oxocholanic acids, including those similar to this compound, are reduced to specific hydroxy metabolites. This reduction process is stereospecific, indicating a highly regulated metabolic pathway in the liver for such compounds (Anwer & Hegner, 1982).

Implications for Anticancer Drug Development

There is potential for structurally similar compounds to this compound to be used as leads in developing new anticancer drugs. Molecular modeling and chemical shift assignment studies of certain chromene derivatives suggest that these compounds might act as DNA intercalators, thereby qualifying as potential leads for anticancer drug development (Santana et al., 2020).

Biosynthetic Pathways for Derivatives

In the realm of bioengineering, pathways have been designed to produce various chiral 3-hydroxyacids, which could potentially include derivatives of this compound. These acids have potential applications in materials and medicine, illustrating the versatility of hydroxy acids in synthetic and medicinal chemistry (Martin et al., 2013).

Properties

Molecular Formula

C26H43NO6S

Molecular Weight

497.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H43NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-21,24,28H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,24+,25+,26-/m1/s1

InChI Key

QNRIYEYAHVEGQJ-SWQVIYSDSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C

Synonyms

3 alpha-hydroxy-7-keto-5 beta-cholanoyltaurine
3-HOCT
3-hydroxy-7-oxocholanoyltaurine
tauro-3 alpha-hydroxy-7-keto-5 beta-cholanoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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